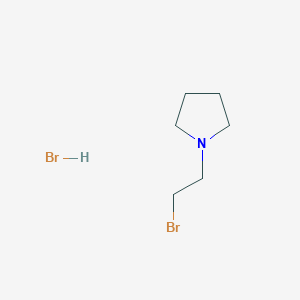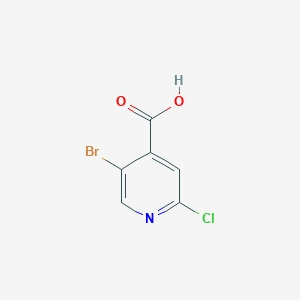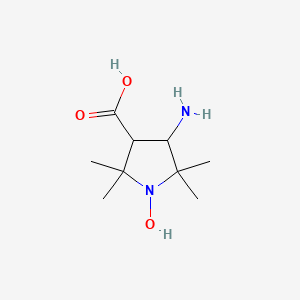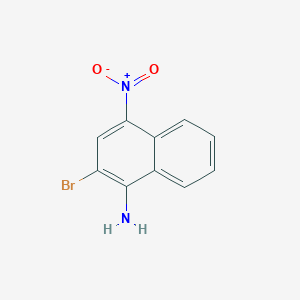
2-Bromo-4-nitronaphthalen-1-amine
Overview
Description
2-Bromo-4-nitronaphthalen-1-amine is an organic compound with the molecular formula C₁₀H₇BrN₂O₂. It is a derivative of naphthalene, containing both bromine and nitro functional groups. This compound is used in various fields of research and industry due to its unique chemical properties .
Preparation Methods
-
Synthetic Routes and Reaction Conditions
Step 1: Bromination of naphthalene to form 2-bromo-1-naphthalene.
Step 2: Nitration of 2-bromo-1-naphthalene to yield 2-bromo-4-nitronaphthalen-1-amine.
-
Industrial Production Methods
Chemical Reactions Analysis
-
Types of Reactions
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions.
-
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Coupling Reactions: Palladium catalysts and boronic acids.
-
Major Products
- Substituted naphthalenes, amines, and biaryl compounds depending on the reaction type and conditions.
Scientific Research Applications
2-Bromo-4-nitronaphthalen-1-amine is utilized in various scientific research applications:
-
Chemistry
- Used as an intermediate in organic synthesis.
- Employed in the synthesis of complex organic molecules.
-
Biology
- Investigated for its potential biological activities.
- Used in the study of enzyme interactions and inhibition.
-
Medicine
- Explored for its potential use in drug development.
- Studied for its antimicrobial and anticancer properties.
-
Industry
- Used in the production of dyes and pigments.
- Employed in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitronaphthalen-1-amine involves its interaction with molecular targets and pathways . The bromine and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
2-Bromo-4-nitronaphthalen-1-amine can be compared with other similar compounds to highlight its uniqueness :
-
Similar Compounds
- 2-Bromo-1-naphthalenamine
- 4-Nitro-1-naphthalenamine
- 2-Bromo-4-nitroaniline
-
Uniqueness
- The presence of both bromine and nitro groups in the naphthalene ring makes it a versatile intermediate for various chemical reactions.
- Its unique structure allows for specific interactions in biological systems, making it valuable for research in medicinal chemistry.
Properties
IUPAC Name |
2-bromo-4-nitronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-5-9(13(14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEDLJCUWYEYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629368 | |
| Record name | 2-Bromo-4-nitronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63240-26-6 | |
| Record name | 2-Bromo-4-nitronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


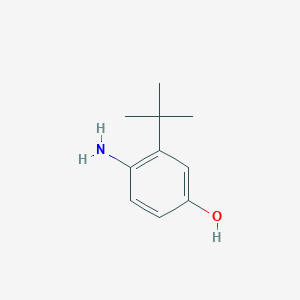


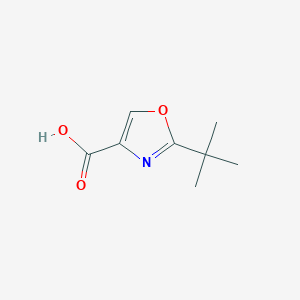
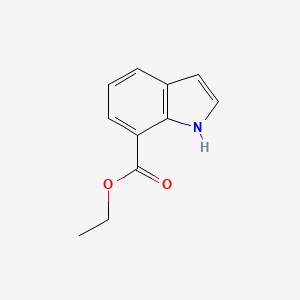


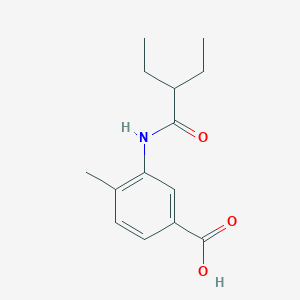
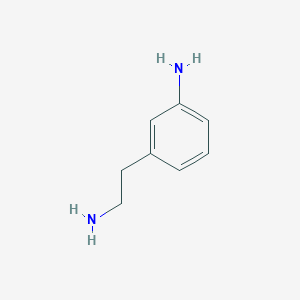
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B1289839.png)
